molecular formula C17H21ClN6O B2412380 2-chloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-4-carboxamide CAS No. 1119263-43-2

2-chloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-4-carboxamide

Cat. No.: B2412380
CAS No.: 1119263-43-2
M. Wt: 360.85
InChI Key: HSIIFQKVPXOZOA-UHFFFAOYSA-N
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Description

2-Chloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a pyrimidine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine cores. These cores are then linked through a piperazine spacer. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms can also help in scaling up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied for potential therapeutic applications.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific receptors or enzymes.

  • Industry: It may have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets can vary depending on the biological context, but generally, the compound interacts with these targets to modulate their activity, leading to the desired biological or therapeutic effects.

Comparison with Similar Compounds

  • 2-Chloro-N-(3-piperazin-1-ylpropyl)pyridine-4-carboxamide: Similar structure but lacks the pyrimidine ring.

  • N-(3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl)pyridine-4-carboxamide: Similar structure but lacks the chlorine atom.

Uniqueness: The presence of both the pyridine and pyrimidine rings in this compound, along with the piperazine spacer, makes it unique compared to other similar compounds. This structural complexity allows for a broader range of potential interactions and applications.

Properties

IUPAC Name

2-chloro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN6O/c18-15-13-14(3-7-19-15)16(25)20-6-2-8-23-9-11-24(12-10-23)17-21-4-1-5-22-17/h1,3-5,7,13H,2,6,8-12H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIIFQKVPXOZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC(=NC=C2)Cl)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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